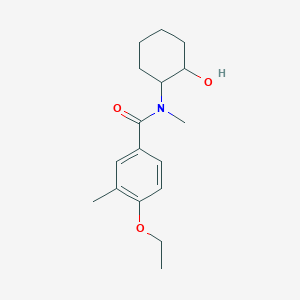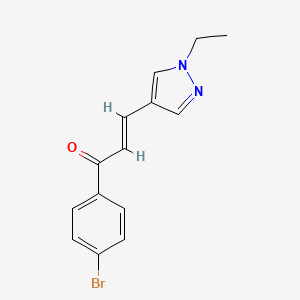![molecular formula C12H22N4O3S B5296930 N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5296930.png)
N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, commonly known as DMS-10, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. DMS-10 is known to target specific enzymes and proteins that are involved in various biological processes, making it a promising candidate for the development of novel drugs.
作用机制
DMS-10 exerts its effects by targeting specific enzymes and proteins involved in various biological processes. For example, in cancer cells, DMS-10 inhibits the activity of the enzyme Aurora kinase A, which is involved in cell division. By inhibiting this enzyme, DMS-10 prevents the growth and proliferation of cancer cells. In inflammation, DMS-10 inhibits the activity of the enzyme IKKβ, which is involved in the production of inflammatory cytokines. By inhibiting this enzyme, DMS-10 reduces the production of cytokines and thus reduces inflammation.
Biochemical and Physiological Effects:
DMS-10 has been shown to have various biochemical and physiological effects, depending on the specific biological process being targeted. For example, in cancer cells, DMS-10 inhibits cell division and induces cell death, leading to a reduction in tumor growth. In inflammation, DMS-10 reduces the production of inflammatory cytokines, leading to a reduction in inflammation. In neurodegenerative diseases, DMS-10 protects neurons from damage and prevents the accumulation of toxic proteins, leading to a reduction in disease progression.
实验室实验的优点和局限性
One advantage of using DMS-10 in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition of specific biological processes. Additionally, DMS-10 is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using DMS-10 is its potential toxicity, as it may inhibit other enzymes and proteins that are important for normal biological processes.
未来方向
There are several future directions for the use of DMS-10 in scientific research. One potential application is in the development of novel cancer therapies, as DMS-10 has been shown to inhibit the growth and proliferation of cancer cells. Another potential application is in the treatment of inflammatory diseases, as DMS-10 has been shown to reduce the production of inflammatory cytokines. Additionally, DMS-10 may have potential applications in the treatment of neurodegenerative diseases, as it has been shown to protect neurons from damage and prevent the accumulation of toxic proteins. Further research is needed to fully understand the potential therapeutic applications of DMS-10.
合成方法
The synthesis of DMS-10 involves a multi-step process that starts with the reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromoacetate to produce ethyl 3,5-dimethyl-1H-pyrazole-1-acetate. This intermediate is then reacted with sodium hydride and N,N-dimethylsulfamide to produce DMS-10.
科学研究应用
DMS-10 has been extensively studied in various scientific fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, DMS-10 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes involved in cell division. In inflammation, DMS-10 has been shown to reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. In neurodegenerative diseases, DMS-10 has been shown to protect neurons from damage and prevent the accumulation of toxic proteins.
属性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-[2-(dimethylsulfamoyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O3S/c1-9-8-10(2)16(14-9)11(3)12(17)13-6-7-20(18,19)15(4)5/h8,11H,6-7H2,1-5H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBJZIBTXZSAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NCCS(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl {[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5296857.png)


![1-{[(2-furylmethyl)amino]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5296876.png)
![N-[3-(acetylamino)phenyl]-1-(2-furoyl)piperidine-4-carboxamide](/img/structure/B5296895.png)
![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5296919.png)

![4-{1-[3-(piperidin-1-ylmethyl)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5296943.png)
![6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5296946.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296953.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-1-naphthol](/img/structure/B5296960.png)
![4-phenyl-1-{[6-(3-thienyl)pyridin-3-yl]carbonyl}azepane](/img/structure/B5296961.png)
